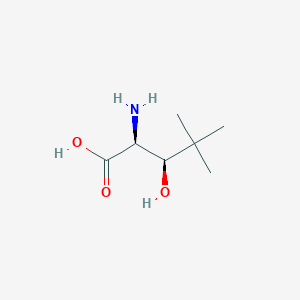

(2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid

Overview

Description

“(2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid” is an amino acid with two chiral centers, giving it four possible stereoisomers. The (2S,3R) designation indicates the configuration of these chiral centers. This compound has an amino group (-NH2) and a hydroxyl group (-OH), making it both an amino acid and a hydroxy acid .

Synthesis Analysis

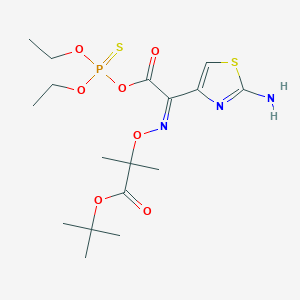

The synthesis of such a compound would likely involve the protection of functional groups, followed by various organic reactions such as substitution or addition reactions. The exact method would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis

The compound contains an amino group (-NH2), a hydroxy group (-OH), and a carboxylic acid group (-COOH). These functional groups, along with the four carbon backbone and the two methyl groups (-CH3), make up the structure of the compound .Chemical Reactions Analysis

As an amino acid, this compound could participate in peptide bond formation to create peptides or proteins. The hydroxyl and amino groups could also be involved in various reactions such as esterification or condensation .Physical And Chemical Properties Analysis

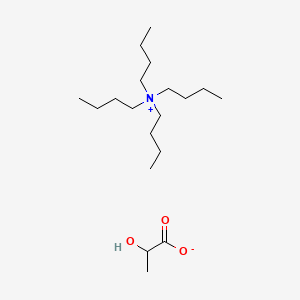

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (-OH, -NH2, -COOH) would likely make it soluble in polar solvents .Scientific Research Applications

Synthesis of Non-Proteinogenic Amino Acids

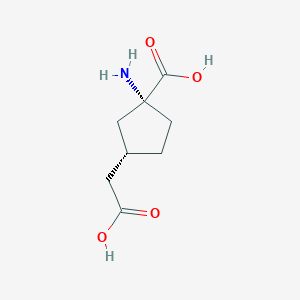

The compound is used in the synthesis of non-proteinogenic amino acids . Non-proteinogenic amino acids are those not naturally encoded or found in the genetic code of any organism, which makes them a valuable tool in the field of biochemistry for studying protein structure and function.

Inhibitor of Angiotensin Converting Enzyme

Microginin, which contains this compound, is known for its biological activity against angiotensin converting enzyme . This enzyme plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure. Inhibitors of this enzyme are used to treat conditions like hypertension and heart failure.

Component of Protein Kinase Inhibitor Compounds

The α-hydroxy-β-amino acid fragment in this compound is also present in protein kinase inhibitor compounds like balanol and the anticancer drug taxol . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibitors of these enzymes can be used in the treatment of diseases such as cancer.

Preparation of Bestatin and Analogs

“(2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid” is used as a novel protected amino acid for the preparation of bestatin and its analogs . Bestatin is a potent inhibitor of aminopeptidase B and leukotriene A4 hydrolase, which are enzymes involved in the regulation of blood pressure and inflammatory responses, respectively.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREONSBNBZFXLW-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288129 | |

| Record name | L-Leucine, 3-hydroxy-4-methyl-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid | |

CAS RN |

171866-72-1 | |

| Record name | L-Leucine, 3-hydroxy-4-methyl-, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171866-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucine, 3-hydroxy-4-methyl-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate](/img/structure/B1143165.png)

![Cyclopenta[c]pyran-1(3H)-one, 3-ethoxyhexahydro-7-hydroxy-7-methyl-, [3S-(3alpha,4aalpha,7alpha,7aal](/img/no-structure.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1143178.png)

![2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1143186.png)